molecular formula C19H23F3N2O B12450541 2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one

2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one

Cat. No.: B12450541
M. Wt: 352.4 g/mol
InChI Key: YKBIUBOPEBBKAY-UHFFFAOYSA-N
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Description

2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group. The hexahydro-1H-isoindol-1-one core structure is a saturated bicyclic system, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Isoindolone Core: The initial step involves the cyclization of a suitable precursor to form the hexahydro-1H-isoindol-1-one core. This can be achieved through a cyclization reaction using a suitable catalyst under controlled temperature and pressure conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Phenylamino Group: The final step involves the coupling of the phenylamino group to the isoindolone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using suitable nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-1H-isoindol-1-one: Lacks the hexahydro structure, making it less saturated.

    2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5-tetrahydro-1H-isoindol-1-one: Partially saturated, with different chemical properties.

Uniqueness

2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is unique due to its fully saturated hexahydro-1H-isoindol-1-one core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H23F3N2O

Molecular Weight

352.4 g/mol

IUPAC Name

2-butyl-3-[3-(trifluoromethyl)anilino]-4,5,6,7-tetrahydro-3H-isoindol-1-one

InChI

InChI=1S/C19H23F3N2O/c1-2-3-11-24-17(15-9-4-5-10-16(15)18(24)25)23-14-8-6-7-13(12-14)19(20,21)22/h6-8,12,17,23H,2-5,9-11H2,1H3

InChI Key

YKBIUBOPEBBKAY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)CCCC2)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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